2-glyceryl-Prostaglandin F2alpha

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

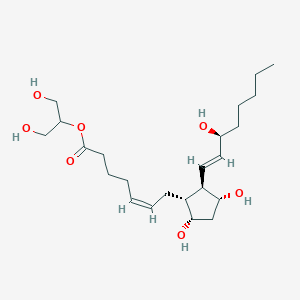

Prostaglandin F2alpha 2-glyceryl ester is a 2-monoglyceride obtained by formal condensation of the carboxy group of prostaglandin F2alpha with the 2-hydroxy group of glycerol. It has a role as a human metabolite. It is a 2-monoglyceride, a secondary allylic alcohol, a prostaglandins Falpha and a pentol. It derives from a prostaglandin F2alpha.

Applications De Recherche Scientifique

Reproductive Health

Mechanism of Action:

2-Glyceryl-Prostaglandin F2alpha primarily acts through the FP receptor, which is a G protein-coupled receptor that mediates several physiological processes. Activation of the FP receptor leads to intracellular calcium mobilization and subsequent signaling cascades that influence smooth muscle contraction and cellular proliferation .

Clinical Implications:

Research indicates that this compound may play a role in modulating uterine contractions during labor. Studies have shown that PGF2alpha can enhance the expression of its receptors in human uterine myocytes, particularly in response to inflammatory cytokines such as interleukin-1β . This suggests potential therapeutic applications in managing labor induction and treating various reproductive disorders.

Inflammation

Role in Inflammatory Responses:

this compound has been implicated in the modulation of inflammatory responses. It activates NF-κB and MAP kinases, leading to increased expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines . This action highlights its potential as a target for anti-inflammatory therapies.

Case Studies:

In vitro studies using myometrial cells demonstrated that this compound significantly increased inflammation markers, suggesting its role in pathological conditions characterized by excessive inflammation . Further investigations are needed to explore its therapeutic potential in chronic inflammatory diseases.

Ocular Health

Therapeutic Applications:

The compound has also been studied for its effects on ocular health, particularly in treating conditions like glaucoma. Prostaglandin analogs, including those derived from PGF2alpha, are used clinically to reduce intraocular pressure by enhancing aqueous humor outflow . this compound's ability to modulate FP receptor activity may enhance these effects.

Research Findings:

Studies have shown that this compound can elicit significant calcium mobilization in ocular tissues, indicating its potential efficacy as a treatment for ocular hypertension .

Data Summary

| Application Area | Mechanism of Action | Clinical Relevance |

|---|---|---|

| Reproductive Health | Activates FP receptor, influencing uterine contractions | Potential use in labor induction |

| Inflammation | Modulates NF-κB and MAP kinase pathways | Target for anti-inflammatory therapies |

| Ocular Health | Enhances aqueous humor outflow via FP receptor activation | Treatment for glaucoma and ocular hypertension |

Propriétés

Formule moléculaire |

C23H40O7 |

|---|---|

Poids moléculaire |

428.6 g/mol |

Nom IUPAC |

1,3-dihydroxypropan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C23H40O7/c1-2-3-6-9-17(26)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-18(15-24)16-25/h4,7,12-13,17-22,24-28H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,19+,20+,21-,22+/m0/s1 |

Clé InChI |

MCKWHVMNQVXLMH-PKBBWAGBSA-N |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(CO)CO)O)O)O |

SMILES canonique |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC(CO)CO)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.